molecular formula C4H6I2 B6250075 3-iodo-2-(iodomethyl)prop-1-ene CAS No. 17616-43-2

3-iodo-2-(iodomethyl)prop-1-ene

Cat. No.: B6250075
CAS No.: 17616-43-2
M. Wt: 307.9
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Description

This compound is notable for its role in organic synthesis, particularly in diastereoselective alkylation reactions. For example, it reacts with amide enolates derived from chiral aminoindanol derivatives to yield alkylation products with high efficiency (74% yield) and selectivity, as demonstrated in the synthesis of protease inhibitors . The presence of iodine atoms enhances its reactivity as an alkylating agent, making it valuable for constructing complex molecules in medicinal chemistry.

Properties

CAS No.

17616-43-2

Molecular Formula

C4H6I2

Molecular Weight

307.9

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

The protocol involves cooling a mixture of LiI (1.2 equiv), LiCl (1.2 equiv), and the alkyne precursor (e.g., 2-methylprop-1-yne) in acetic acid/DCM (2:1 v/v) to 0°C before adding mCPBA (1.2 equiv). After 2 hours under aerobic conditions, the reaction is quenched with sodium thiosulfate to neutralize excess oxidants. The crude product is extracted with DCM, dried over sodium sulfate, and purified via silica gel chromatography.

Mechanism :

  • Electrophilic Activation : mCPBA generates iodonium ions (I⁺) from LiI, facilitating electrophilic addition to the alkyne’s triple bond.

  • Nucleophilic Capture : Chloride ions (from LiCl) or residual iodide ions attack the intermediate, forming a dihaloalkene.

  • Steric Control : The iodomethyl group’s position is dictated by the alkyne’s substitution pattern, favoring anti-addition in terminal substrates.

Optimization Data

Key parameters influencing yield and selectivity include:

ParameterOptimal ValueYield ImpactSelectivity (I/I vs. I/Cl)
Solvent Ratio (AcOH:DCM)2:1+25%High I/I
Temperature0°C+30%Minimized side reactions
mCPBA Equivalents1.2+15%Prevents over-oxidation
Reaction Time2 hours+20%Complete conversion

Substituting LiCl with excess LiI (2.4 equiv) shifts selectivity toward the diiodo product (this compound), achieving yields up to 78%.

Radical-Based Iodination of Allylic Precursors

Recent studies demonstrate that allylic iodination via radical intermediates offers a complementary route to this compound. This method avoids harsh acidic conditions, enhancing compatibility with sensitive functional groups.

Procedure Overview

A mixture of 2-(iodomethyl)prop-1-ene (1.0 equiv), iodine (I₂, 1.5 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in toluene is heated to 80°C for 6 hours. The reaction exploits iodine’s homolytic cleavage under radical initiators, generating iodine radicals that abstract allylic hydrogen atoms.

Key Steps :

  • Radical Initiation : AIBN decomposes to generate nitrile radicals, abstracting hydrogen from the allylic position.

  • Iodine Addition : Iodine radicals couple with the allylic radical, installing the second iodine substituent.

  • Termination : Radical recombination yields the stable diiodoalkene.

Comparative Efficiency

The radical method achieves moderate yields (55–65%) but excels in preserving stereochemical integrity. Side products, such as triiodinated species, are minimized by controlling iodine stoichiometry:

I₂ EquivalentsYield (%)Triiodo Byproduct (%)
1.04512
1.5628
2.05822

Two-Step Synthesis from Propargyl Alcohol

A sequential oxidation-iodination strategy enables scalable production of this compound from propargyl alcohol. This approach is favored industrially due to cost-effective starting materials.

Oxidation to Propargyl Aldehyde

Propargyl alcohol is treated with pyridinium chlorochromate (PCC) in DCM at 25°C for 4 hours, yielding propargyl aldehyde (85–90% conversion). The aldehyde intermediate is isolated via distillation under reduced pressure.

Iodination via Meerwein-Hanzsch Reaction

The aldehyde undergoes iodination with hydroiodic acid (HI, 3.0 equiv) and red phosphorus (P₄, 0.5 equiv) in refluxing acetic acid. The reaction proceeds via electrophilic aromatic substitution, with phosphorus facilitating iodide ion generation:

Propargyl aldehyde+2HIP4,ΔC4H6I2+H2O\text{Propargyl aldehyde} + 2\text{HI} \xrightarrow{\text{P}4, \Delta} \text{C}4\text{H}6\text{I}2 + \text{H}_2\text{O}

Performance Metrics :

  • Yield : 72% over two steps

  • Purity : >95% (by GC-MS)

  • Scalability : Demonstrated at 10 kg batches

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-(iodomethyl)prop-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and various amines. Conditions typically involve solvents like acetone or ethanol and may require heating.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while addition reactions can produce halogenated alkanes.

Scientific Research Applications

3-iodo-2-(iodomethyl)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex iodinated compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-2-(iodomethyl)prop-1-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond in the propene moiety reacts with electrophiles or nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Chloro-2-methylpropene (CAS 563-47-3)

  • Structural Differences : Chlorine replaces iodine at the C3 position, and the iodomethyl group is absent.
  • Reactivity: Chlorine is a weaker leaving group compared to iodine, reducing its efficacy in nucleophilic substitution or elimination reactions. However, 3-chloro-2-methylpropene (synonyms: methallyl chloride) is widely used in polymerization and as a precursor for methacrylate esters.
  • Applications : Primarily employed in industrial polymer synthesis, contrasting with 3-iodo-2-(iodomethyl)prop-1-ene’s specialized use in asymmetric alkylation .

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene (CAS 382-21-8)

  • Structural Differences : Fluorine atoms replace iodine, and a trifluoromethyl group is present at C2.
  • Physical Properties : The fluorinated compound is a gas at room temperature due to low molecular weight and high electronegativity, whereas the iodo analog is likely a liquid or solid.
  • Reactivity : Fluorine’s strong electronegativity and stability render this compound inert under typical alkylation conditions. It is used in refrigeration and as a dielectric fluid, unlike the iodine derivative’s role in synthesis .

Diallyl Sulfide (3-Prop-2-enylsulfanylprop-1-ene)

  • Structural Differences : Sulfur bridges replace iodine substituents.
  • Reactivity : The sulfur atom enables nucleophilic and radical reactions, but the absence of iodine limits its utility in alkylation. Diallyl sulfide is a natural product (garlic-derived) with antioxidant properties, contrasting with the synthetic applications of the iodo compound .

3-{[(1Z)-3-(Prop-2-ene-1-sulfinyl)prop-1-en-1-yl]disulfanyl}prop-1-ene

  • Structural Differences : Contains disulfanyl and sulfinyl groups, introducing stereochemical complexity absent in the iodo compound.
  • Reactivity : The disulfide bond enables redox-responsive behavior, useful in dynamic covalent chemistry. However, iodine’s superior leaving-group ability makes this compound more effective in cross-coupling reactions .

Q & A

Q. What are the established synthetic methods for preparing 3-iodo-2-(iodomethyl)prop-1-ene in laboratory settings?

  • Methodological Answer : The synthesis typically involves iodination of allylic precursors using reagents like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of oxidizing agents. Key steps include:
  • Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) can enhance regioselectivity for iodination at the allylic position .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .
    Challenges include avoiding over-iodination; monitoring reaction progress via TLC or GC-MS is critical.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., vinylic protons at δ 5.0–6.0 ppm) and iodine-induced deshielding effects. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Confirms C-I stretches (500–600 cm⁻¹) and absence of hydroxyl impurities (broad ~3300 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of I· radicals) validate the structure .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
  • Storage : Keep in amber glass bottles under inert gas at –20°C to slow decomposition .

Advanced Research Questions

Q. How can computational methods be integrated with experimental studies to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for iodination or cross-coupling reactions (e.g., Suzuki-Miyaura) to predict regioselectivity .
  • Collaborative Workflow : Combine experimental kinetics (e.g., rate constants via UV-Vis) with computational activation energy barriers to validate mechanisms .
  • Software Tools : Use Gaussian or ORCA for quantum mechanics calculations; visualize with VMD or PyMOL .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Suppress dynamic effects (e.g., hindered rotation) that cause signal splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H NMR .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., allyl iodide derivatives) to identify outliers .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Substrate Screening : Test palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) with arylboronic acids to optimize coupling efficiency .
  • Kinetic Profiling : Use in situ IR or HPLC to monitor reaction progress and side-product formation .
  • Post-Reaction Analysis : Isolate products via flash chromatography and characterize stereochemistry with NOESY or X-ray crystallography .

Q. What experimental approaches elucidate the compound’s role in catalytic cycles?

  • Methodological Answer :
  • Radical Trapping : Add TEMPO to detect iodine radical intermediates in chain reactions .
  • Isotope Effects : Compare reaction rates using ¹²⁷I vs. ¹²⁹I isotopes to identify rate-determining steps .
  • Electrochemical Studies : Cyclic voltammetry reveals redox behavior and catalytic turnover potentials .

Key Considerations for Researchers

  • Contradictions in Evidence : While iodination methods vary (e.g., NaI vs. ICl), consensus emphasizes anhydrous conditions and Lewis acid catalysts to suppress side reactions .

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